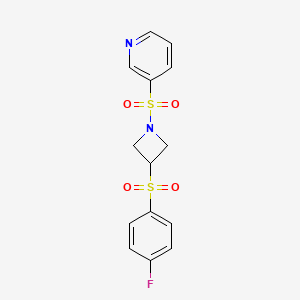
3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of several enzymes, including protein kinases, and has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Imaging Applications : A study detailed the synthesis and nicotinic acetylcholine receptor binding properties of a closely related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, highlighting its potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This compound exhibited high affinity for nAChRs, suggesting its utility in brain imaging and neurobiological research (Doll et al., 1999).
Antimicrobial and Antitubercular Activities : Research on pyrimidine-azetidinone analogues demonstrated their antimicrobial and antitubercular activities. This suggests that compounds within this family, including those with structural similarities to "3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine," could have potential applications in developing new antibacterial and antituberculosis treatments (Chandrashekaraiah et al., 2014).
Material Science Applications
- Fluorinated Polyamides : A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties revealed materials with excellent film-forming properties, mechanical integrity, and thermal stability. These properties suggest potential applications in high-performance materials, including those for high-temperature fuel cells and electronics (Liu et al., 2013).
Drug Development
- RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists through structure-based discovery offers insights into the therapeutic potential of sulfone-containing compounds in treating autoimmune diseases. This highlights the broader relevance of sulfone-functionalized compounds in medicinal chemistry and drug development (Duan et al., 2019).
properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S2/c15-11-3-5-12(6-4-11)22(18,19)14-9-17(10-14)23(20,21)13-2-1-7-16-8-13/h1-8,14H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGXRIMDCFRAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
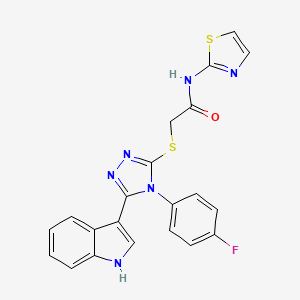
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)
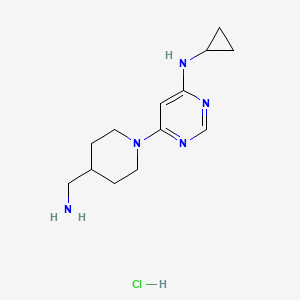
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
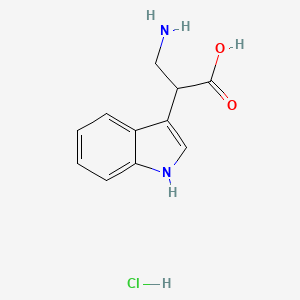
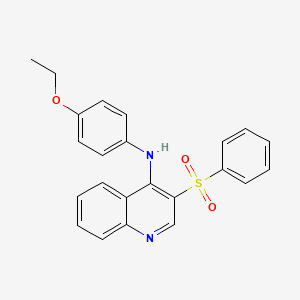
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)